molecular formula C11H13N5 B1491244 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098090-40-3

3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1491244
CAS No.: 2098090-40-3
M. Wt: 215.25 g/mol
InChI Key: SYCGAHDIPVDXMR-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a complex organic compound characterized by its unique structure, which includes azide and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where an appropriate precursor containing the cyclopenta[c]pyrazole core is reacted with azidoethyl and prop-2-yn-1-yl groups under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The azide group can be oxidized to form nitrous oxide.

  • Reduction: The azide group can be reduced to form amines.

  • Substitution: The alkyne group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles such as alkyl halides and amines can be used.

Major Products Formed:

  • Oxidation: Nitrous oxide (N2O)

  • Reduction: Amines

  • Substitution: Substituted alkyne derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its azide and alkyne groups make it suitable for click chemistry reactions, which are highly efficient and selective.

Biology: In biological research, the compound can be used as a probe or a labeling agent due to its reactive functional groups. It can be employed in studying biological processes and interactions at the molecular level.

Medicine: The compound has potential medicinal applications, particularly in drug development. Its ability to undergo specific chemical reactions makes it a candidate for creating targeted therapies.

Industry: In the industrial sector, this compound can be used in the synthesis of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects depends on its specific application. For example, in click chemistry, the azide and alkyne groups react via a cycloaddition reaction to form a stable triazole ring, which is useful in creating covalent bonds in molecular assemblies.

Molecular Targets and Pathways:

  • Click Chemistry: The azide-alkyne cycloaddition reaction targets specific molecular sites to form triazole linkages.

  • Biological Probes: The compound may target specific proteins or nucleic acids for labeling or imaging purposes.

Comparison with Similar Compounds

  • 3-(2-Azidoethyl)oxindoles: These compounds are used in the synthesis of spiro [pyrrolidine-3,3'-oxindoles], which have shown cytotoxicity toward tumor cell lines.

  • 3-(2-Azidoethyl)-3-(but-3-yn-1-yl)-3H-diazirine: This compound contains both azide and alkyne groups, similar to the compound , and is used in photoaffinity labeling studies.

Properties

IUPAC Name

3-(2-azidoethyl)-2-prop-2-ynyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-8-16-11(6-7-13-15-12)9-4-3-5-10(9)14-16/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCGAHDIPVDXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C2CCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

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